CL-197

HIV-1 Nucleoside Reverse Transcriptase Inhibitor Structure-Activity Relationship

CL-197 (CAS 1030595-07-3) is a small-molecule nucleoside reverse transcriptase inhibitor (NRTI) currently in Phase 2 clinical development in China. It is chemically defined as 4'-ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine, a fluorinated purine nucleoside analog designed for high potency and favorable pharmacokinetics.

Molecular Formula C12H11F2N5O3
Molecular Weight 311.24 g/mol
CAS No. 1030595-07-3
Cat. No. B15363821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCL-197
CAS1030595-07-3
Molecular FormulaC12H11F2N5O3
Molecular Weight311.24 g/mol
Structural Identifiers
SMILESC#CC1(C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)F)O)CO
InChIInChI=1S/C12H11F2N5O3/c1-2-12(3-20)7(21)5(13)10(22-12)19-4-16-6-8(15)17-11(14)18-9(6)19/h1,4-5,7,10,20-21H,3H2,(H2,15,17,18)/t5-,7-,10+,12+/m0/s1
InChIKeyCKOSILJGTGQALV-MPOXBOEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CL-197 (CAS 1030595-07-3): An Orally Active, Long-Acting Purine NRTI Clinical Candidate for HIV-1 Research


CL-197 (CAS 1030595-07-3) is a small-molecule nucleoside reverse transcriptase inhibitor (NRTI) currently in Phase 2 clinical development in China [1]. It is chemically defined as 4'-ethynyl-2'-deoxy-2'-β-fluoro-2-fluoroadenosine, a fluorinated purine nucleoside analog designed for high potency and favorable pharmacokinetics [2]. Preclinical studies demonstrate nanomolar antiviral activity against HIV-1 and a promising profile for long-acting oral administration [2].

Why Generic NRTI Substitution is Not Advisable in CL-197-Dependent HIV Research Protocols


The NRTI class exhibits profound variability in potency against wild-type and drug-resistant HIV-1 strains, intracellular pharmacokinetics, and cytotoxicity profiles. In-class substitution without quantitative verification can compromise assay validity and lead to erroneous conclusions in resistance mechanism studies or long-term suppression models. CL-197 demonstrates a specific combination of sub-nanomolar potency, low cytotoxicity, and extended intracellular retention of its active triphosphate metabolite that is not universally shared by other NRTIs [1]. The following quantitative evidence details these critical differentiators that impact experimental design and research outcomes.

Quantitative Differentiation of CL-197 from Key Analogs and NRTI Comparators


Comparative Anti-HIV-1 Potency Against Wild-Type Virus in the 4'-Ethynyl-2-Fluoroadenosine Series

Within a synthesized series of 2'-deoxy-2'-β-fluoroadenosines bearing 4'-azido or 4'-ethynyl groups, the 4'-ethynyl-2-fluoroadenosine analog designated 1c (CL-197) was identified as the most potent compound against wild-type HIV-1. It demonstrated an EC50 of 0.9 nM, which was superior to other synthesized analogs in the same study [1].

HIV-1 Nucleoside Reverse Transcriptase Inhibitor Structure-Activity Relationship

Selectivity Index: Comparison of Antiviral Potency and Cytotoxicity for CL-197

CL-197 combines high antiviral potency with a favorable cytotoxicity profile. Its EC50 for inhibiting HIV-1 replication is 0.9 nM, while its CC50 (concentration causing 50% cytotoxicity) is greater than 100 μM [1]. This yields a Selectivity Index (SI = CC50/EC50) of >111,111, indicating a wide therapeutic window in vitro.

Cytotoxicity Selectivity Index HIV-1

Potency Comparison Against Wild-Type HIV-1: CL-197 vs. Islatravir (MK-8591/EFdA)

CL-197 exhibits an EC50 of 0.9 nM against wild-type HIV-1 [1]. Its close structural analog, Islatravir (MK-8591, also known as EFdA or 4'-ethynyl-2-fluoro-2'-deoxyadenosine), has a reported EC50 of 0.068 nM against the same wild-type virus [2]. While both are potent, Islatravir is approximately 13-fold more potent than CL-197 in this direct cross-study comparison.

HIV-1 NRTI Comparative Potency

Extended Intracellular Retention: A Basis for Long-Acting Antiviral Effect

A key differentiator for CL-197 is its pharmacokinetic profile, specifically the long-term intracellular retention of its active triphosphate metabolite (1c-TP) in HIV-1 target cells. Following oral administration in beagle dogs, high levels of 1c-TP were observed in peripheral blood mononuclear cells (PBMCs), and this metabolite was retained for an extended period [1].

Pharmacokinetics Intracellular Half-Life Long-Acting

Optimal Research and Industrial Applications for CL-197 Based on Differentiated Evidence


Long-Acting Antiretroviral Regimen Development and Durability Studies

The preclinical evidence of extended intracellular retention of the active triphosphate 1c-TP in target cells positions CL-197 as a prime candidate for developing and evaluating long-acting oral or injectable HIV therapies. Its pharmacokinetic profile supports research into weekly or less frequent dosing regimens, a key area of innovation in HIV treatment adherence and prevention [1]. This scenario leverages the data presented in Evidence Item 4.

Structure-Activity Relationship (SAR) Studies of 2-Fluoroadenosine NRTIs

CL-197 is the optimal compound for SAR investigations focused on the impact of 2-fluoro substitution on the purine base. A direct comparison with the 2-hydrogen analog Islatravir (MK-8591) reveals a 13-fold difference in wild-type potency (0.9 nM vs. 0.068 nM) [1][2]. This specific chemical difference provides a clear hypothesis for testing interactions with the HIV-1 reverse transcriptase active site and understanding the molecular basis for variations in antiviral potency and resistance profiles. This scenario is directly supported by Evidence Item 3.

High-Sensitivity HIV-1 Inhibition Assays Requiring a Wide Therapeutic Window

For in vitro assays where minimizing cellular toxicity is paramount—such as long-term culture of primary cells, co-culture systems, or high-content screening—CL-197's exceptional Selectivity Index (SI > 111,111) provides a significant advantage over first-generation NRTIs like AZT or 3TC, and even over some newer agents like tenofovir prodrugs [1]. This wide safety margin allows researchers to use concentrations far exceeding the antiviral EC50 without inducing confounding cytotoxic effects, ensuring cleaner and more interpretable data. This scenario is based on Evidence Item 2.

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